molecular formula C12H13NO3 B7946869 Methyl 4-(cyclopropylcarbamoyl)benzoate

Methyl 4-(cyclopropylcarbamoyl)benzoate

Cat. No.: B7946869
M. Wt: 219.24 g/mol
InChI Key: JBDRDSSFRZFSQD-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylcarbamoyl)benzoate is a benzoate ester derivative featuring a cyclopropylcarbamoyl substituent at the para position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carbonyl terminus and a cyclopropylamide moiety, which confers unique steric and electronic properties. For example, derivatives such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (corrected in ) highlight the versatility of the methyl benzoate scaffold in medicinal and materials chemistry .

Properties

IUPAC Name

methyl 4-(cyclopropylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDRDSSFRZFSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylcarbamoyl)benzoate typically involves the esterification of 4-(cyclopropylcarbamoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Another method involves the use of diazomethane, where 4-(cyclopropylcarbamoyl)benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .

Industrial Production Methods

Industrial production of this compound may employ similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(cyclopropylcarbamoyl)benzoic acid.

    Reduction: 4-(cyclopropylcarbamoyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(cyclopropylcarbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylcarbamoyl)benzoate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(cyclopropylcarbamoyl)benzoate can be contextualized by comparing it to related compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects and Functional Group Variations

  • Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): This analog replaces the cyclopropylcarbamoyl group with a piperazine-linked 2-phenylquinoline moiety.
  • Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: This compound features a cyclopropylmethoxy group and a hydroxyl group at adjacent positions.

Data Tables

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Name Substituent(s) Key Functional Groups Reported Properties
This compound Cyclopropylcarbamoyl at C4 Carbamoyl, methyl ester Not explicitly reported (inferred)
C1 () Piperazine-linked 2-phenylquinoline Quinoline, piperazine, methyl ester Crystalline solid, yellow/white
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Cyclopropylmethoxy, hydroxyl at C3/C4 Ether, hydroxyl, methyl ester Structural correction noted
C4 () 4-Fluorophenyl-quinoline Fluorine, quinoline, methyl ester Halogen-enhanced stability

Research Findings and Implications

  • Synthetic Robustness : The successful synthesis of analogs like C1–C7 via piperazine coupling () supports the feasibility of derivatizing this compound for targeted applications.
  • Crystallography Tools : Programs like SHELXL () and WinGX () are critical for resolving complex structures, particularly for sterically hindered derivatives.
  • Safety Considerations : While toxicity data for this compound are unavailable, analogs like 4-(Bromomethyl)benzaldehyde () underscore the need for rigorous safety protocols during synthesis.

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